
Azepane-3-carboxylic acid HCl
Vue d'ensemble
Description
Azepane-3-carboxylic acid HCl is a compound that belongs to the class of organic compounds known as azepanes, which are seven-membered heterocycles containing a nitrogen atom. This particular compound has a carboxylic acid functional group, making it a key intermediate in the synthesis of various biologically active molecules and pharmaceuticals.
Synthesis Analysis
The synthesis of azepane derivatives has been explored in several studies. For instance, a very efficient synthesis of 1H-azepine-4-amino-4-carboxylic acid, a related compound, was achieved from 1-amino-4-oxo-cyclohexane-4-carboxylic acid, indicating the potential for synthesizing azepane-3-carboxylic acid through similar methods . Additionally, a stereoselective synthesis of a hydroxymethyl azepane derivative from shikimic acid has been described, which involves a double reductive amination of a dicarbonyl compound . These methods could potentially be adapted for the synthesis of azepane-3-carboxylic acid HCl.
Molecular Structure Analysis
The molecular structure of azepane derivatives has been studied using various spectroscopic techniques. For example, a series of α-hydroxyesters derived from 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylic acid were analyzed by IR and NMR spectroscopy, which could provide insights into the structure of azepane-3-carboxylic acid HCl . The crystal structure of related compounds has also been determined by X-ray diffraction, offering a detailed view of the stereochemistry and conformation of these molecules .
Chemical Reactions Analysis
Azepane derivatives can undergo a variety of chemical reactions. The carboxylic acid catalyzed aza-Friedel-Crafts reaction is one such example, where aldehydes, primary amines, and indoles react to form 3-substituted indoles . This reaction demonstrates the reactivity of carboxylic acid groups in azepane derivatives and their potential to form complex structures. Moreover, photolysis of azido derivatives has been used to synthesize mono- and bis-azepine carboxylates and carboxamides, indicating the versatility of azepane compounds in photochemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of azepane derivatives are influenced by their molecular structure. The presence of the carboxylic acid group in azepane-3-carboxylic acid HCl would contribute to its acidity and solubility in water. The stereochemistry of azepane derivatives can affect their physical properties, such as melting points and boiling points, as well as their chemical reactivity . The synthesis of enantiopure azabicyclo[3.2.1]octane carboxylic acids demonstrates the importance of chirality in the physical and chemical properties of these compounds .
Applications De Recherche Scientifique
Asymmetric Synthesis and Chemical Transformations
- Azepane-3-carboxylic acid HCl is utilized in asymmetric synthesis and chemical transformations. For instance, it has been employed in the synthesis of α-alkylated α-amino acids and azepane-2-carboxylic acids through processes like Schmidt rearrangement and selective reduction (Georg, Guan, & Kant, 1991).
Protein Kinase Inhibition
- Novel azepane derivatives, including those related to Azepane-3-carboxylic acid HCl, have been prepared for protein kinase B (PKB-alpha) and protein kinase A (PKA) inhibition, demonstrating potential in drug discovery and development (Breitenlechner et al., 2004).
Pharmacological Properties
- Azepane-based compounds, like Azepane-3-carboxylic acid HCl, show a variety of pharmacological properties and possess a high degree of structural diversity. These properties are leveraged for the discovery of new therapeutic agents in areas such as anti-cancer, anti-tubercular, and anti-Alzheimer's disease treatments (Zha et al., 2019).
Compound Isolation and Identification
- Azepane-3-carboxylic acid HCl has been isolated and identified as an N-substituted regioisomer of besifloxacin, demonstrating its significance in chemical synthesis and structural elucidation (Xia, Chen, & Yu, 2013).
Glycosidase Inhibition
- In biochemistry, derivatives of Azepane-3-carboxylic acid HCl have been explored for their potential in inhibiting glycosidases. This application is critical for understanding biochemical pathways and developing therapeutic strategies (Li et al., 2008).
Helix Conformation Stabilization
- Azepane-3-carboxylic acid HCl derivatives have been studied for their ability to stabilize 3(10) helical structures in short peptides, contributing to our understanding of peptide structure and function (Núñez-Villanueva et al., 2012).
Ionic Liquids Synthesis
- Azepane-3-carboxylic acid HCl is used in the synthesis of azepanium ionic liquids, indicating its relevance in green chemistry and material science (Belhocine et al., 2011).
Safety and Hazards
Azepane-3-carboxylic acid HCl is associated with several hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Orientations Futures
Azepane-based compounds, including Azepane-3-carboxylic acid HCl, continue to play a significant role in synthetic organic chemistry due to their diverse biological activities . New synthetic methods for the construction of azepane derivatives with relevant biological activity and good pharmacological profiles are expected in the near future .
Mécanisme D'action
Mode of Action
For example, they can react with a reducing agent such as lithium tetrahydridoaluminate, LiAlH4, suspended in dry ether at room temperature, and be reduced to a primary alcohol . They can also form salts with metals, alkalis, and carbonates .
Biochemical Pathways
Carboxylic acids can participate in decarboxylative and cyclization reactions . They can also act as Michael acceptors in conjugate additions .
Pharmacokinetics
It is known that the compound is a white to yellow solid .
Result of Action
Carboxylic acids can form salts with metals, alkalis, and carbonates . They can also react with solid phosphorus (V) chloride to form an acyl chloride .
Action Environment
It is known that the compound is stable at room temperature .
Propriétés
IUPAC Name |
azepane-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c9-7(10)6-3-1-2-4-8-5-6;/h6,8H,1-5H2,(H,9,10);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXPJIZYFCRFIQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNCC(C1)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azepane-3-carboxylic acid HCl | |
CAS RN |
2007916-48-3 | |
| Record name | 1H-Azepine-3-carboxylic acid, hexahydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2007916-48-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | azepane-3-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Propenamide, 3-[3-[3,5-bis(trifluoromethyl)phenyl]-1H-1,2,4-triazol-1-yl]-2-bromo-, (2E)-](/img/structure/B3032410.png)
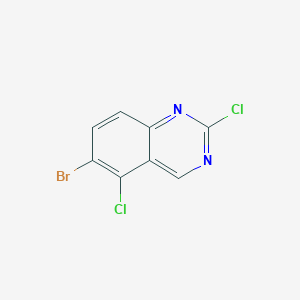
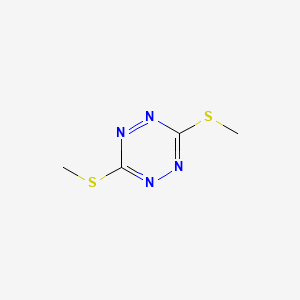

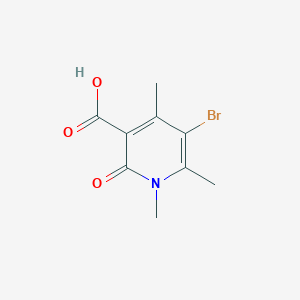
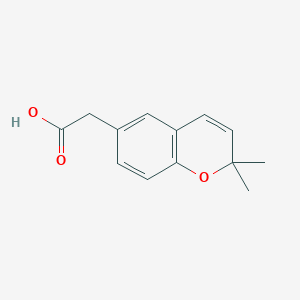
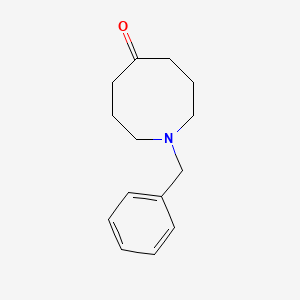

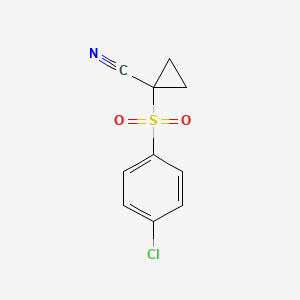



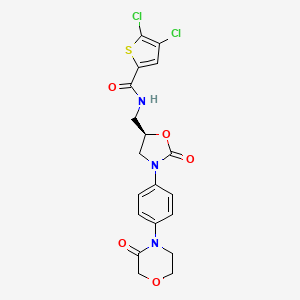
![6-(4-Chlorobenzyl)-5-methyl-7-oxo-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B3032433.png)